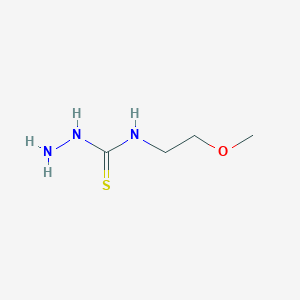
N-(2-Methoxyethyl)hydrazinecarbothioamide
説明
化学反応の分析
N-(2-Methoxyethyl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
N-(2-Methoxyethyl)hydrazinecarbothioamide is used in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is utilized in the study of proteomics and other biochemical processes . In biology and medicine, it may be used in research related to drug development and molecular biology . Industrial applications include its use in the synthesis of other chemical compounds and materials .
類似化合物との比較
N-(2-Methoxyethyl)hydrazinecarbothioamide can be compared with other similar compounds, such as hydrazinecarbothioamide derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for particular research applications .
List of Similar Compounds::- Hydrazinecarbothioamide
- N-Methylhydrazinecarbothioamide
- N-Ethylhydrazinecarbothioamide
生物活性
N-(2-Methoxyethyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of hydrazinecarbothioamides, which are known for diverse biological activities. The general structure can be represented as follows:
Where is typically a methoxyethyl group and varies based on the specific derivative being studied.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazinecarbothioamide derivatives. For instance, derivatives of this compound have been screened for cytotoxicity against various cancer cell lines, including human HeLa cells and murine L1210 cells. The results indicate significant cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 5c | HeLa | 1.9-4.4 | High |
| 5d | L1210 | 3.5-6.0 | Moderate |
| 5a | CEM | 11-20 | Moderate |
The most potent derivative, labeled 5c , exhibited an IC50 value between 1.9 and 4.4 µM against HeLa cells, indicating its strong cytostatic properties .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Various derivatives have been tested against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5b | E. coli | 32 µg/mL |
| 5a | S. aureus | 16 µg/mL |
| 5d | C. albicans | 64 µg/mL |
These findings suggest that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
The biological activity of this compound derivatives is believed to involve multiple mechanisms:
- Inhibition of Enzymes : Some studies indicate that these compounds may inhibit key metabolic enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : The compounds may also exhibit antioxidant properties that contribute to their overall biological activity .
Case Studies
A notable case study involved the evaluation of a specific derivative against breast cancer cell lines. The compound demonstrated significant antiproliferative effects, with an IC50 value comparable to established chemotherapeutic agents . This study underscores the potential of this compound derivatives in cancer therapy.
特性
IUPAC Name |
1-amino-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3OS/c1-8-3-2-6-4(9)7-5/h2-3,5H2,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHTKSXLMMHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365255 | |
| Record name | N-(2-Methoxyethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-54-1 | |
| Record name | N-(2-Methoxyethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















